molecular formula C17H21N3O3 B6977698 1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-hydroxyazepan-2-one

1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-hydroxyazepan-2-one

Cat. No.: B6977698
M. Wt: 315.37 g/mol
InChI Key: IWZJMFAXXUVLGG-UHFFFAOYSA-N
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Description

1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-hydroxyazepan-2-one is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-hydroxyazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-12-6-8-13(9-7-12)16-18-15(23-19-16)11-20-10-4-3-5-14(21)17(20)22/h6-9,14,21H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZJMFAXXUVLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCCC(C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-hydroxyazepan-2-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The ethylphenyl group is introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the azepanone ring, which can be synthesized through a series of nucleophilic substitution reactions and cyclization steps.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-hydroxyazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-hydroxyazepan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-hydroxyazepan-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar biological activities.

    Azepanone Derivatives: Compounds with the azepanone ring structure, which may have similar pharmacological properties.

Uniqueness: 1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-hydroxyazepan-2-one is unique due to the combination of the oxadiazole and azepanone rings, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research and industrial applications.

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